molecular formula C13H15NO4 B1331815 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS No. 30817-36-8

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Cat. No.: B1331815
CAS No.: 30817-36-8
M. Wt: 249.26 g/mol
InChI Key: KHQZOOBUOHUYHO-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is an organic compound with the molecular formula C12H15NO4 It features a benzaldehyde moiety substituted with a morpholine ring and an oxo-ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde typically involves the following steps:

    Formation of the Morpholine Derivative: Morpholine is reacted with an appropriate acylating agent to introduce the oxo-ethoxy group.

    Aldehyde Formation: The intermediate is then subjected to formylation to introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products Formed

    Oxidation: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzoic acid.

    Reduction: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
  • [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid

Uniqueness

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the benzaldehyde moiety allows for versatile applications in various fields.

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZOOBUOHUYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358427
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30817-36-8
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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